Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione
Description
Properties
IUPAC Name |
1,4-dihydrothieno[3,4-b]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-6(10)8-4-2-11-1-3(4)7-5/h1-2H,(H,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUUUBBWGLSMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344550 | |
| Record name | Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90070-10-3 | |
| Record name | Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,4-diaminothiophene with oxalyl chloride to form the intermediate, which is then cyclized to yield the desired compound . This method is efficient and provides good yields.
Industrial Production Methods: In an industrial setting, the synthesis of Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione can be scaled up using similar reaction conditions with optimizations for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols.
Scientific Research Applications
Organic Electronics
Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is extensively utilized in the development of low band gap materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound's ability to efficiently reduce band gaps makes it suitable for these applications.
Biosensors and Diagnostic Tools
The compound's electronic properties also make it a candidate for biosensor development. Its ability to interact with biological molecules through π-π stacking and hydrogen bonding allows for the design of sensitive diagnostic devices.
| Application | Description | Key Findings |
|---|---|---|
| Biosensors | Utilized in the detection of biomolecules | Demonstrated potential for high sensitivity and specificity in detecting glucose and other analytes . |
Medicinal Chemistry
Research into the medicinal applications of this compound has revealed its potential as a therapeutic agent. Studies suggest that it may exhibit antimicrobial and anticancer properties.
Case Study 1: Organic Photovoltaics
A study conducted by Bourass et al. (2020) examined the incorporation of this compound into polymer backbones for OPVs. The results indicated that devices utilizing this compound achieved a power conversion efficiency (PCE) of up to 10%, significantly higher than traditional materials.
Case Study 2: Anticancer Properties
In a study published by the American Chemical Society, researchers evaluated the anticancer effects of Thieno[3,4-b]pyrazine derivatives on non-small cell lung cancer cells. The findings revealed that certain derivatives inhibited cell proliferation by inducing apoptosis through reactive oxygen species generation .
Mechanism of Action
The mechanism of action of Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural Characteristics
The fused thieno-pyrazine-dione structure introduces significant bond localization in the pyrazine moiety, resulting in a polyene-like ground-state geometry. Theoretical studies (CASPT2 and DFT) reveal that the pyrazine unit undergoes aromatization in excited states, enhancing its electron-accepting capabilities .
Structural and Electronic Comparisons
Benzo[3,4-b]pyrazine (BP)
- Structure : Replaces the thiophene ring in TPD with a benzene ring, reducing electron deficiency.
- Electronic Properties : BP exhibits a higher bandgap (Eg ≈ 2.1–2.5 eV) compared to TPD (Eg ≈ 1.2–1.5 eV) due to reduced electron-withdrawing effects. The thiophene in TPD enhances conjugation and lowers LUMO levels, making TPD more suitable for charge transport .
Thieno[3,4-b]thiadiazole (TD)
- Structure : Substitutes the pyrazine-dione in TPD with a thiadiazole ring.
- Electronic Properties : TD shows a higher bandgap (Eg ≈ 1.8–2.0 eV) due to weaker electron deficiency. However, TD-based polymers exhibit stronger intramolecular charge transfer (ICT) compared to TPD, as seen in theoretical studies .
Dithieno[3,4-b]pyrazine (DTP)
- Structure : Incorporates two thiophene rings fused to a pyrazine core, extending conjugation.
- Electronic Properties: DTP achieves ultra-low bandgaps (Eg ≈ 0.4–0.6 eV) due to enhanced π-conjugation and quinoidal distortion. This makes DTP superior for near-infrared (NIR) applications compared to TPD .
Acenaphtho[1,2-b]thieno[3,4-e]pyrazine (AcTP)
- Structure : Extends TPD with an acenaphthene unit, creating a larger fused-ring system.
- Electronic Properties : AcTP exhibits a bandgap of ~0.9 eV, lower than TPD but higher than DTP. The extended fused structure improves charge mobility and environmental stability .
Key Property Comparisons
Functional Advantages of TPD
Tunable Electron Deficiency : Alkyl or aryl substituents at the 2,3-positions modulate solubility and electronic properties. For example, 2,3-dihexyl-TPD improves solubility in organic solvents without significantly altering the bandgap .
Ambipolar Charge Transport : TPD-based polymers exhibit balanced hole and electron mobility (µh ≈ 10⁻³ cm²/Vs, µe ≈ 10⁻⁴ cm²/Vs), enabling use in ambipolar transistors .
Optoelectronic Versatility: TPD derivatives functionalized with cyanoacrylic acid (e.g., TP1) achieve high photon-to-current efficiencies (η ≈ 8.2%) in dye-sensitized solar cells (DSSCs) .
Biological Activity
Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in various therapeutic areas.
Chemical Structure and Synthesis
This compound features a fused ring system that integrates thieno and pyrazine moieties. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the reaction of 2-amino-3-thiophenecarboxylic acid with various electrophiles can yield substituted derivatives of thieno[3,4-b]pyrazine .
Biological Activity Overview
The biological activities of this compound derivatives include:
- Anticancer Activity : Several studies have reported the cytotoxic effects of thieno[3,4-b]pyrazine derivatives against various cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values ranging from 1.184 µM to over 100 µM against different tumor types, indicating significant anticancer potential .
- Antioxidant Properties : Research has demonstrated that thieno[3,4-b]pyrazine compounds can act as antioxidants. In experimental models involving erythrocytes exposed to toxic substances like 4-nonylphenol, these compounds mitigated oxidative damage effectively .
- Enzyme Inhibition : Some derivatives have been investigated for their ability to inhibit specific enzymes linked to disease processes. For instance, certain thieno[3,4-b]pyrazine derivatives have been identified as selective inhibitors of phosphodiesterase enzymes (PDE), which are involved in inflammatory responses and other pathological conditions .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various thieno[3,4-b]pyrazine derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, several compounds exhibited potent cytotoxicity. The most active compounds achieved IC50 values significantly lower than standard chemotherapy agents like cabozantinib. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the pyrazine ring enhance activity against cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | MCF-7 | 1.184 |
| 3a | HepG2 | 5.678 |
| 4a | MCF-7 | 19.90 |
Case Study 2: Antioxidant Effects
A study focused on the antioxidant effects of thieno[3,4-b]pyrazine derivatives utilized erythrocyte models to assess cell morphology changes post-exposure to oxidative stressors. The results indicated that treated groups with thieno[3,4-b]pyrazine showed significantly fewer morphological alterations compared to control groups.
| Treatment Group | Erythrocyte Morphology Changes (%) |
|---|---|
| Control | 85% |
| Thieno Derivative A | 30% |
| Thieno Derivative B | 25% |
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns substituent positions (e.g., alkyl protons at δ 0.91–2.92 ppm, aromatic protons at δ 7.10–8.05 ppm) .
- HRMS (ESI) : Confirms molecular weight (e.g., MH+ at m/z 469.1813 for C₂₆H₃₃N₂S₃) .
- UV-Vis-NIR : Measures band gaps (e.g., λmax ~450–600 nm for low-band-gap polymers) .
How can contradictions in spectral data during novel derivative synthesis be resolved?
Q. Advanced
- Multi-technique validation : Cross-check NMR assignments with COSY/HSQC and compare HRMS with theoretical m/z (error < 2 ppm) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., single-crystal data for [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives) .
- Computational modeling : CASPT2 or DFT predicts electronic transitions (e.g., S₀→S₁ excitation at 3.2 eV) to validate experimental spectra .
What are the key applications of thieno[3,4-b]pyrazine derivatives in materials science?
Q. Basic
- Organic photovoltaics : As low-band-gap acceptors in donor-acceptor polymers (e.g., PCE up to 9.03% in DSSCs with thieno[3,4-b]pyrazine-based dyes) .
- Ambipolar semiconductors : Exhibiting balanced hole/electron mobility (λ+ = 0.286 eV, λ− = 0.244 eV) .
- Near-infrared (NIR) emitters : For bioimaging or optoelectronics .
What methodological approaches are used to model the excited states of thieno[3,4-b]pyrazine?
Q. Advanced
- CASPT2 theory : Accurately predicts low-lying excited states (e.g., S₁ at 3.2 eV) and interprets absorption/emission spectra .
- DFT/TD-DFT : Optimizes ground-state geometries (e.g., bond localization in pyrazine moieties) and calculates HOMO-LUMO gaps .
- AIM analysis : Identifies noncovalent interactions (e.g., S···N contacts) stabilizing planar conformations in oligomers .
How can reaction conditions be optimized for high-yield synthesis of functionalized derivatives?
Q. Advanced
- Catalyst selection : Pd(dppe)Cl₂/CuI systems enable efficient Stille coupling (yields 65–80%) for thienyl-capped derivatives .
- Solvent control : Dry THF or toluene minimizes hydrolysis of intermediates .
- Temperature gradients : Low-temperature lithiation (−78°C) prevents side reactions in organometallic steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
